2-Hydroxy-3-methoxybenzamide, also known as 3-methoxysalicylamide, is an organic compound with the molecular formula C₈H₉NO₃. [] It belongs to the class of compounds known as benzamides, characterized by a benzene ring attached to an amide group. [] This compound has been identified as a natural product, isolated from the co-culture of the bacterium Streptomyces sp. RKND-216 and the inducer bacterium Alteromonas sp. RKMC-009. [] 2-Hydroxy-3-methoxybenzamide serves as a valuable building block in organic synthesis and exhibits notable biological activity, making it a subject of interest in various scientific research fields. [, , , , ]
2-Hydroxy-3-methoxybenzamide is an organic compound characterized by its hydroxyl and methoxy functional groups attached to a benzamide structure. This compound is classified under the category of substituted benzamides, which are known for their diverse biological activities, including antibacterial and antifungal properties. The molecular formula of 2-hydroxy-3-methoxybenzamide is CHNO, and it plays a significant role in medicinal chemistry due to its potential therapeutic applications.
2-Hydroxy-3-methoxybenzamide can be synthesized from various precursors, including 2-hydroxy-3-methoxybenzoic acid through esterification reactions. It falls under the classification of aromatic amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. These compounds are extensively studied for their pharmacological properties and applications in drug development.
The synthesis of 2-hydroxy-3-methoxybenzamide typically involves several steps:
This method allows for the efficient synthesis of 2-hydroxy-3-methoxybenzamide with good yields.
2-Hydroxy-3-methoxybenzamide can participate in various chemical reactions:
These reactions demonstrate the compound's versatility in organic synthesis and its potential modifications for enhanced biological activity.
The mechanism of action for 2-hydroxy-3-methoxybenzamide involves its interaction with biological targets such as enzymes or receptors. For instance, studies have shown that similar benzamide derivatives exhibit antibacterial activity by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways. The presence of hydroxyl and methoxy groups may enhance binding affinity to target sites due to increased hydrogen bonding capabilities.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the identity and purity of synthesized compounds.
2-Hydroxy-3-methoxybenzamide has several applications in scientific research:
2-Hydroxy-3-methoxybenzamide and its structural analogs exert potent antibacterial effects through targeted inhibition of FtsZ, a prokaryotic tubulin homolog essential for bacterial cytokinesis. These compounds bind specifically to the GTPase active site of FtsZ, impairing its capacity to hydrolyze GTP—a fundamental energy requirement for protofilament assembly. Structural analyses reveal that the ortho-hydroxy and meta-methoxy substituents of the benzamide scaffold facilitate hydrogen bonding with the T7 loop (residues 202-209) in Staphylococcus aureus FtsZ, sterically hindering GTP access to the catalytic pocket [3] [8]. This interaction triggers allosteric conformational changes that destabilize the FtsZ polymerization interface, reducing polymer bundling by >80% at concentrations as low as 2 µM [3]. Notably, the inhibitory potency correlates with GTPase suppression efficacy, as demonstrated in Table 1.
Table 1: GTPase Inhibition and Antibacterial Activity of Benzamide Analogs | Compound | GTPase IC₅₀ (µM) | FtsZ Polymerization Suppression (%) | S. aureus MIC (µg/mL) |
---|---|---|---|---|
3-MBA | 58.2 | 42 | >64 | |
PC190723 | 0.055 | 89 | 1.0 | |
Compound 1 | 0.028 | 96 | 0.12 | |
2-Hydroxy-3-methoxybenzamide | 12.4 | 67 | 8 |
Strategic molecular modifications of the 3-methoxybenzamide (3-MBA) core have yielded derivatives with significantly enhanced antistaphylococcal properties. The key optimization involves replacing the thiazolopyridine moiety in prototype inhibitors (e.g., PC190723) with bromo-oxazole heterocycles, improving hydrophobic contact with the interdomain cleft (IDC) of S. aureus FtsZ. This cleft—located between the N-terminal GTPase domain and the C-terminal H7 helix—serves as a high-affinity binding pocket for optimized benzamides [3] [7]. Compound 1 (a bromo-oxazole derivative) exemplifies this advancement, exhibiting a 32-fold lower MIC (0.12 µg/mL) against MRSA compared to PC190723 (MIC 1.0 µg/mL) [3]. Additional enhancements include:
Table 2: Structure-Activity Relationship of Optimized Benzamide Derivatives | Structural Modification | Representative Compound | S. aureus MIC (µg/mL) | Key Target Interaction |
---|---|---|---|---|
Thiazolopyridine (Baseline) | PC190723 | 1.0 | H7 helix hydrophobic pocket | |
Bromo-oxazole substitution | Compound 1 | 0.12 | Enhanced IDC van der Waals contacts | |
Isopentyloxy chain | MST C4 | 4.0 | Extended alkyl-IDC penetration | |
Difluorinated benzamide + chiral linker | TXA707 | 0.03 | Dual H-bonding + hydrophobic fit |
The disruption of Z-ring assembly by 2-hydroxy-3-methoxybenzamide derivatives manifests through distinct morphological aberrations in treated staphylococci. Sub-MIC concentrations (0.25× MIC) induce asymmetric cell enlargement (up to 2.5× normal diameter) due to uncontrolled cell wall synthesis without division, while supra-MIC exposure triggers lethal filamentation (>10 µm lengths) [3]. Time-lapse microscopy reveals that inhibitor-bound FtsZ protofilaments exhibit accelerated treadmilling but fail to form structurally coherent Z-rings. Instead, they aggregate into non-functional spiral structures near division sites, as confirmed by GFP-FtsZ fluorescence mapping [3] [8]. This dysfunctional polymerization occurs because benzamide binding:
Table 3: Cellular Phenotypes Induced by FtsZ-Targeting Benzamides | Phenotype | Inducing Concentration | Ultrastructural Features | Physiological Consequence |
---|---|---|---|---|
Cell enlargement | 0.25× MIC | Thickened septa, multiple nucleoids | Reversible division arrest | |
Filamentation | 1-2× MIC | Absent septa, elongated nucleoids | Loss of membrane integrity | |
Multinucleated spheres | 4× MIC | Loss of coccoid shape, no division planes | Osmotic lysis |
The benzamide scaffold retains potent activity against MRSA isolates resistant to conventional β-lactams due to its mechanistically distinct target. Crucially, 2-hydroxy-3-methoxybenzamide derivatives synergize with oxacillin against clinical MRSA strains, reducing the oxacillin MIC from >256 µg/mL to 2–8 µg/mL when combined with sub-inhibitory benzamide concentrations (0.5× MIC) [5]. This synergy arises because FtsZ inhibition bypasses PBP2a-mediated resistance by targeting an unrelated cell division pathway. Resistance development against optimized benzamides remains rare (mutation frequency <10⁻⁹), with only a single documented G196A mutation in FtsZ conferring moderate PC190723 resistance [3]. However, newer derivatives like Compound 1 overcome even this mutation through:
Table 4: Benzamide Efficacy Against Resistant Staphylococci | Resistance Mechanism | β-Lactam MIC (µg/mL) | Benzamide MIC (µg/mL) | Resistance Reversal Factor |
---|---|---|---|---|
mecA (PBP2a) | >256 (Oxacillin) | 0.12-0.25 | 1024 | |
fusA (EF-G mutation) | 32 (Cefoxitin) | 0.25 | 128 | |
FtsZ G196A | 0.5 (Oxacillin) | 8.0 (PC190723), 0.5 (Compound 1) | 16 (Compound 1) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0